11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound consists of a bicyclic framework that incorporates sulfur and nitrogen atoms, contributing to its distinctive chemical properties.
The compound is cataloged under the Chemical Abstracts Service with the registry number 1005123-69-2. Its molecular formula is C20H12BrN3O5S2, and it has a molecular weight of 518.4 g/mol . Information regarding its synthesis and applications can be found in various chemical databases and publications.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its structure. It is classified as a trione due to the presence of three carbonyl functional groups. Its structural complexity makes it a subject of interest in organic chemistry and medicinal chemistry.
The synthesis of 11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione typically involves multi-step organic reactions. A common synthetic route includes cyclization reactions that form the spiro linkage characteristic of this compound. Key methods may include:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. Continuous flow reactors may be utilized in industrial settings to enhance efficiency and scalability.
The molecular structure of 11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione features a complex arrangement of carbon atoms along with bromine, nitrogen, oxygen, and sulfur atoms. The presence of multiple functional groups contributes to its reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C20H12BrN3O5S2 |
Molecular Weight | 518.4 g/mol |
IUPAC Name | 11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
InChI | InChI=1S/C20H12BrN3O5S2/c21-14-8-6-13(9-15(14)22)23-20(19(24)25)18(17(23)16(20)10-4-1-2-5-11(10)12(18)26)27/h6-9H,1-5H2,(H,24,25) |
InChI Key | DKPJKZISWINIBN-UHFFFAOYSA-N |
11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione can undergo several types of chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction reactions. The optimization of reaction conditions—such as temperature and solvent—is crucial for achieving desired transformations.
The mechanism of action for 11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione involves interactions with specific molecular targets within biological systems. The compound may bind to enzymes or receptors:
The specific pathways affected depend on the structural features of the compound and the biological context in which it is studied.
The compound's physical properties include:
Key chemical properties include:
Relevant analyses should be conducted to determine these properties experimentally.
11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione has several significant applications:
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7